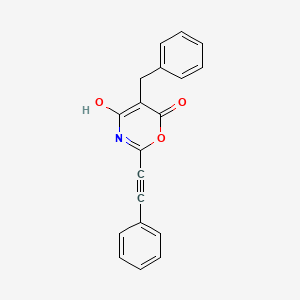
5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caspase-6-IN-1 is a novel Allosteric Inhibitor of Caspase-6 Activation, blocking the interaction between C6 and mHTT1-586.
Scientific Research Applications
Synthesis and Chemical Transformations : Phenylmalonyl dichloride reacted with 3-phenylpropynamide to produce 4-hydroxy-5-phenyl-2-phenylethynyl-6H-1,3-oxazin-6-one. This compound, when treated with hydrazine, yielded 3,5-disubstituted 1,2,4-triazole. Reactions with methanol and ethanol led to the formation of corresponding malonamic acid esters (Komarov, Yakovlev, Zakhs, & Prep'yalov, 2005).
Carboxyketenes Formation : Studies on new 4-hydroxy-1,3-oxazin-6-ones prepared from chlorocarbonyl(phenyl)ketene and amides revealed that carboxy(phenyl)ketene is formed as the major product by thermal fragmentation of 4-hydroxy-1,3-oxazin-6-one. This process occurs via unstable 6-hydroxy and 5H-isomer tautomers, leading to the formation of benzoyl isocyanate and phenylketene (George, Veedu, Sheibani, Taherpour, Flammang, & Wentrup, 2007).
Nucleophilic Reactions : 4-Hydroxy-5-methyl(phenyl)-2-styryl-6H-1,3-oxazin-6-ones react with hydrazine and phenylhydrazine, yielding 3,5-substituted triazoles. Treatment with ethanol and methanol results in the formation of N-cinnamoylmalonamates (Komarov, Yakovlev, Novikov, & Zakhs, 2003).
Antimicrobial Activity : A series of new 4-hydroxy-6H-oxazin-6-ones containing 2-(5-nitrofuranyl) and 2-(5-nitrothienyl) moieties showed pronounced bactericidal activity against Staphylococcus aureus and, in some cases, Escherichia coli strains (Chernov, Koshevenko, Yakovlev, Anan’eva, Ksenofontova, & Shchegolev, 2017).
Antihypoxic Activity : Studies on 6-aryl-substituted-benzoilatsetil-4-hydroxy-5,6-dihydro-4H-1,3-oxazines revealed moderate to high antihypoxic activity in models of normobaric and hemic hypoxia (Zykova, 2014).
Brine Shrimp Lethality Test : Novel 1,3-benzoxazine and aminomethyl compounds synthesized from eugenol showed toxicity in brine shrimp lethality tests, indicating potential for further bioactivity studies (Rudyanto, Ekowati, Widiandani, Honda, & Jalan Dharmawangsa Dalam, 2014).
properties
IUPAC Name |
5-benzyl-4-hydroxy-2-(2-phenylethynyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c21-18-16(13-15-9-5-2-6-10-15)19(22)23-17(20-18)12-11-14-7-3-1-4-8-14/h1-10,21H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBFFMVNVSMFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=C(OC2=O)C#CC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyl-4-hydroxy-2-(phenylethynyl)-6h-1,3-oxazin-6-one | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
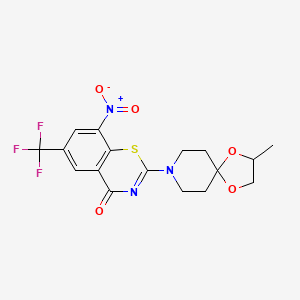
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
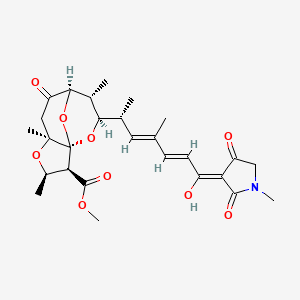
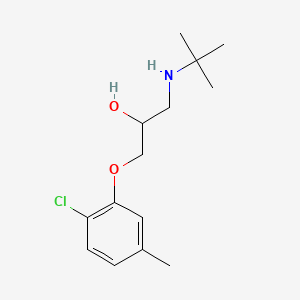
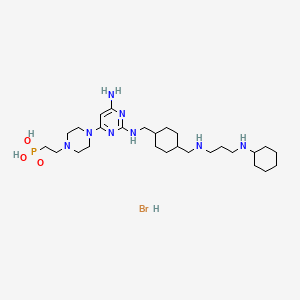
![(1S,9R,10S)-17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B606429.png)
![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)